m-PEG2-azide

PROTAC Targeted Protein Degradation Linker Length Optimization

m-PEG2-azide is a monofunctional, short-chain polyethylene glycol (PEG) derivative characterized by a terminal azide group linked to a two-unit PEG spacer. With a molecular weight of 145.16 g/mol and formula C5H11N3O2, this reagent serves as a hydrophilic linker for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (SPAAC).

Molecular Formula C5H11N3O2
Molecular Weight 145.16 g/mol
CAS No. 89485-61-0
Cat. No. B15543973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG2-azide
CAS89485-61-0
Molecular FormulaC5H11N3O2
Molecular Weight145.16 g/mol
Structural Identifiers
InChIInChI=1S/C5H11N3O2/c1-9-4-5-10-3-2-7-8-6/h2-5H2,1H3
InChIKeyOXDZFVNIVMSPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG2-Azide (CAS 89485-61-0 / 215181-61-6): A Defined Short-Chain PEG Linker for Click Chemistry and PROTAC Synthesis


m-PEG2-azide is a monofunctional, short-chain polyethylene glycol (PEG) derivative characterized by a terminal azide group linked to a two-unit PEG spacer . With a molecular weight of 145.16 g/mol and formula C5H11N3O2, this reagent serves as a hydrophilic linker for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (SPAAC) . Its compact PEG2 spacer minimizes steric hindrance while maintaining aqueous solubility, making it a versatile building block for bioconjugation, surface modification, and PROTAC (PROteolysis TArgeting Chimera) development . The monodisperse nature of m-PEG2-azide ensures batch-to-batch reproducibility in precise molecular engineering applications .

Why m-PEG2-Azide Cannot Be Arbitrarily Replaced by Longer PEG Azide Linkers


The length of a PEG linker is not a passive variable; it actively dictates the conformational landscape and biological outcome of conjugated molecules, particularly in PROTAC applications [1]. Studies have demonstrated that degradation efficacy can be exquisitely sensitive to the number of ethylene glycol units: for example, the degradation of the translation termination factor GSPT1 was observed with a PEG2 linker but not with longer PEG homologs, underscoring that a 'longer is better' assumption is invalid [1]. Furthermore, the precise, monodisperse nature of m-PEG2-azide eliminates the polydispersity and batch variability inherent in longer, heterogeneous PEG mixtures, ensuring that observed structure-activity relationships are directly attributable to linker design rather than an unknown distribution of polymer lengths [2]. Substituting m-PEG2-azide with a PEG3, PEG4, or heterogeneous PEG-azide derivative will fundamentally alter molecular conformation, solubility, and biological performance, rendering experimental data irreproducible and confounding lead optimization efforts.

m-PEG2-Azide Differential Evidence: Quantitative Comparisons vs. PEG3/PEG4 and Polydisperse PEG Azides


Short PEG2 Linker Uniquely Enables GSPT1 Degradation in PROTACs

In a comparative study of Retro-2-based PROTACs, only the compound incorporating a PEG2 linker (derived from m-PEG2-azide chemistry) induced degradation of the GSPT1 protein, while PROTACs with longer PEG linkers (e.g., PEG4, PEG6) did not exhibit this activity [1]. This demonstrates that the specific, short PEG2 spacer creates a unique ternary complex geometry not achievable with longer homologs.

PROTAC Targeted Protein Degradation Linker Length Optimization

Monodisperse Nature Guarantees Reproducible Structure-Activity Relationships vs. Polydisperse PEG

m-PEG2-azide is a monodisperse PEG derivative with a single, defined molecular weight of 145.16 g/mol . In contrast, many commercially available PEG-azides are polydisperse mixtures with a range of chain lengths (e.g., mPEG-azide with average Mn ~2000 Da and a broad molecular weight distribution) [1]. Using polydisperse linkers results in a mixture of PROTAC species, leading to batch-to-batch variability and ambiguous structure-activity relationship (SAR) data [2].

Monodisperse PEG PROTAC SAR Reproducibility

Azide Terminal Group Reduces PEG Crystallinity vs. Oxygen-Terminated PEGs

A systematic study on azide-terminated PEGs demonstrated that the azide end-group significantly disrupts PEG crystallinity compared to oxygen-containing end groups [1]. Azide groups do not interact with PEG chain segments, inducing crystal lattice defects and reducing crystal size. This effect is most pronounced for low-molecular-weight PEGs, directly relevant to m-PEG2-azide.

PEG Crystallinity Azide End-Group Effect Solid-State Properties

High Aqueous Solubility and Defined Hydrophilicity Profile

m-PEG2-azide exhibits excellent solubility in water and common polar organic solvents including DMSO, DMF, and DCM . The short PEG2 chain provides a defined, moderate hydrophilicity that enhances conjugate solubility without excessive mass addition, a critical parameter when minimizing molecular weight is desired.

Solubility Hydrophilicity Bioconjugation

Optimal Application Scenarios for m-PEG2-Azide in Research and Industrial Development


PROTAC Lead Optimization Requiring Fine-Tuned Linker Length

m-PEG2-azide is the essential reagent for constructing PROTAC libraries where the minimal PEG2 spacer is required to achieve a specific ternary complex geometry. As demonstrated in a recent study, the PEG2 linker was uniquely able to induce degradation of GSPT1, a result not observed with PEG4 or PEG6 linkers [1]. This makes m-PEG2-azide a critical tool for exploring the 'short-linker' chemical space in targeted protein degradation campaigns.

Synthesis of Monodisperse Bioconjugates for Reproducible Pharmacology

In applications demanding absolute reproducibility and well-defined structure-activity relationships—such as in vivo pharmacology studies and GMP manufacturing—m-PEG2-azide's monodisperse nature is indispensable . It eliminates the batch-to-batch variability associated with polydisperse PEG reagents, ensuring that every conjugated molecule (e.g., PEGylated peptide, antibody-drug conjugate linker) has a precise and identical structure [2].

Minimal-Length Hydrophilic Spacer for Surface and Nanoparticle Modification

When modifying nanoparticles, biosensors, or solid surfaces with a hydrophilic coating, m-PEG2-azide provides a short, well-defined PEG layer that increases aqueous dispersibility without excessively increasing hydrodynamic radius or masking surface functionality . Its terminal azide enables efficient click chemistry attachment to alkyne-functionalized surfaces, offering a compact alternative to longer PEG spacers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-PEG2-azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.